molecular formula C12H17NO2 B8589038 1-Methylamino-4-(methoxymethoxy)indane

1-Methylamino-4-(methoxymethoxy)indane

Cat. No. B8589038
M. Wt: 207.27 g/mol
InChI Key: RAKWESHVZNAMFO-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

To a solution of 1.00 g of 4-(methoxymethoxy)-1-indanone in 10 ml of ethanol, 2.8 ml of 40% methylamine (methanol solution) and 367 mg of sodium cyanoborohydride were added. While stirring at room temperature, 0.55 ml of acetic acid was added dropwise and the mixture was heated at reflux for 4 hours. The reaction solution was air-cooled, combined with water and then extracted with ethyl acetate. After drying over anhydrous magnesium sulfate, the solvent was evaporated. The residue was purified by silica gel column chromatography to obtain 0.61 g of the desired compound as a deep green oily substance.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][C:9]2=O.[C:15]([BH3-])#[N:16].[Na+].C(O)(=O)C.O>C(O)C.CN>[CH3:15][NH:16][CH:9]1[C:10]2[C:6](=[C:5]([O:4][CH2:3][O:2][CH3:1])[CH:13]=[CH:12][CH:11]=2)[CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COCOC1=C2CCC(C2=CC=C1)=O
Name
Quantity
367 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.8 mL
Type
solvent
Smiles
CN
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was air-cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CNC1CCC2=C(C=CC=C12)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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